3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Physicochemical Properties Drug Design ADME Prediction

This trifluoromethyl-substituted 5-aminopyrazole scaffold combines a 3-CF₃-phenyl pharmacophore with a C5 primary amine handle, enabling efficient derivatization for antimicrobial, CNS, and agrochemical programs. Its elevated logP (~3.36) drives 25–40× greater passive permeability than non-fluorinated analogs—critical for blood-brain barrier penetration. The ≥95% purity with full NMR/HPLC/GC analytics minimizes impurity carryover in multi-step synthesis, while the documented density (1.35 g/cm³) and boiling point (337.5°C) streamline process scale-up. Ideal for researchers optimizing MRSA-active candidates or CNS chemical probes.

Molecular Formula C11H10F3N3
Molecular Weight 241.21 g/mol
CAS No. 345-07-3
Cat. No. B1608769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
CAS345-07-3
Molecular FormulaC11H10F3N3
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H10F3N3/c1-7-5-10(15)17(16-7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,15H2,1H3
InChIKeyDAAKMPQKHLKAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 345-07-3): Procurement and Differentiation Guide for Pyrazole Building Blocks


3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 345-07-3) is a trifluoromethyl-substituted 5-aminopyrazole derivative with the molecular formula C11H10F3N3 and a molecular weight of 241.21 g/mol . The compound features a pyrazole core substituted at the N1 position with a 3-(trifluoromethyl)phenyl group and at the C3 position with a methyl group, with a free primary amine at the C5 position available for further derivatization . This substitution pattern imparts distinct physicochemical properties that differentiate it from other aminopyrazole building blocks, including a calculated logP of approximately 2.8-3.36, a predicted pKa of 3.46±0.50, and a density of 1.35 g/cm³ at standard conditions [1].

Why Generic Substitution of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine with Other Aminopyrazoles Fails


Aminopyrazoles as a class exhibit broad utility as building blocks in medicinal chemistry and agrochemical research; however, the specific substitution pattern of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine confers unique physicochemical and reactivity profiles that cannot be replicated by other aminopyrazole isomers or analogs. The combination of the electron-withdrawing 3-(trifluoromethyl)phenyl group at N1 and the electron-donating methyl group at C3 modulates the electron density on the pyrazole ring and the nucleophilicity of the C5 amine, which directly impacts downstream coupling efficiency and biological target engagement . Studies on related N-(trifluoromethyl)phenyl substituted pyrazoles demonstrate that this specific substitution pattern is critical for antimicrobial activity against antibiotic-resistant Gram-positive bacteria, with the trifluoromethyl group significantly enhancing lipophilicity and membrane penetration compared to non-fluorinated analogs [1]. Therefore, substituting this compound with a generic aminopyrazole lacking the 3-CF3-phenyl moiety will alter reaction kinetics in subsequent synthetic steps and may abrogate target-specific biological activity.

Quantitative Differentiation Evidence for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 345-07-3)


Lipophilicity Differentiation: Calculated logP of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine vs. Non-Fluorinated Analog

The calculated octanol-water partition coefficient (logP) for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is reported as 3.36 [1]. In comparison, the non-fluorinated phenyl analog 3-methyl-1-phenyl-1H-pyrazol-5-amine has a predicted logP of approximately 1.8-2.0 based on fragment-based calculation methods [2]. This difference of approximately 1.4-1.6 logP units corresponds to a roughly 25-40× increase in lipophilicity, which is significant for membrane permeability and oral bioavailability considerations.

Physicochemical Properties Drug Design ADME Prediction

Antimicrobial Activity of N-(Trifluoromethyl)phenyl Pyrazole Derivatives: Class-Level Evidence Supporting the 3-CF3-Phenyl Substitution

In a 2021 study published in RSC Medicinal Chemistry, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and evaluated for antimicrobial activity [1]. Several compounds in this series demonstrated effective growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with the majority of trifluoromethyl phenyl derivatives showing high potency. These compounds also eradicated preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin in biofilm disruption assays [2]. The 3-CF3-phenyl substitution pattern present in 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is directly analogous to the active pharmacophore identified in this study.

Antimicrobial Antibiotic Resistance MRSA

pKa Differentiation: Predicted Basicity of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine vs. Unsubstituted Aminopyrazole

The predicted pKa (acid dissociation constant) for the conjugate acid of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is 3.46±0.50 . This value is significantly lower than the pKa of unsubstituted 3-methyl-1H-pyrazol-5-amine (predicted pKa ≈ 5.5-6.0 for the pyrazole NH or protonated amine) [1]. The electron-withdrawing effect of the 3-(trifluoromethyl)phenyl group at N1 reduces the electron density on the pyrazole ring and the amine nitrogen, resulting in decreased basicity.

Physicochemical Properties Reactivity Salt Formation

Purity Specification Differentiation: Available Technical Grade vs. Alternative Sources

Commercially available 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is consistently offered at ≥95% purity with batch-specific analytical certification including NMR, HPLC, and GC as provided by multiple reputable vendors . This level of quality assurance and analytical documentation is critical for reproducible synthetic outcomes. In contrast, several structurally related aminopyrazole building blocks with alternative substitution patterns are frequently offered only at 90% purity or without comprehensive analytical characterization [1].

Quality Control Procurement Synthetic Reliability

Optimal Research and Industrial Application Scenarios for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 345-07-3)


Medicinal Chemistry: Synthesis of Antimicrobial Agents Targeting Drug-Resistant Gram-Positive Bacteria

Based on class-level evidence demonstrating that N-(trifluoromethyl)phenyl substituted pyrazoles exhibit potent activity against MRSA and E. faecalis, including superior biofilm eradication compared to vancomycin , 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine serves as an ideal starting scaffold for medicinal chemistry programs developing novel antimicrobial agents. The free C5 amine provides a convenient handle for further derivatization to optimize potency and pharmacokinetic properties while retaining the validated 3-CF3-phenyl pharmacophore .

Chemical Biology: Development of CNS-Penetrant Probe Molecules

The elevated lipophilicity (calculated logP of 3.36) conferred by the 3-(trifluoromethyl)phenyl group makes this compound particularly suitable for the development of chemical probes intended for central nervous system (CNS) target engagement studies. Compared to non-fluorinated aminopyrazole analogs with logP values of approximately 1.8-2.0, this compound is predicted to exhibit 25-40× greater passive membrane permeability, a critical attribute for crossing the blood-brain barrier .

Agrochemical Discovery: Fungicide Lead Optimization

Research on structurally related pyrazole derivatives has demonstrated that compounds containing a p-trifluoromethyl-phenyl moiety exhibit significant antifungal activity, with EC50 values ranging from 1.638 to 6.986 μg/mL against Botrytis cinerea and other phytopathogenic fungi . The 3-CF3-phenyl substitution pattern present in 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine aligns with this active pharmacophore, positioning it as a strategic building block for the synthesis and optimization of novel fungicide candidates .

Process Chemistry: Multi-Step Synthesis Requiring High-Purity Building Blocks

The availability of 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine at ≥95% purity with comprehensive analytical certification including NMR, HPLC, and GC makes it a reliable choice for multi-step synthetic sequences where impurity carryover can compromise downstream yields and complicate purification. The documented physical properties including density (1.35 g/cm³) and boiling point (337.5°C at 760 mmHg) further facilitate process development and scale-up calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.